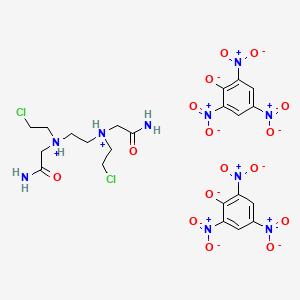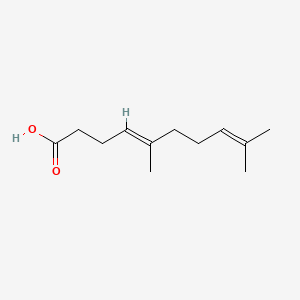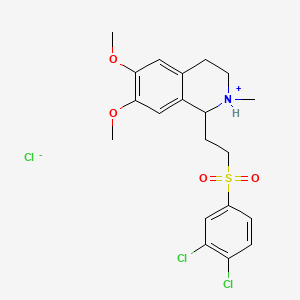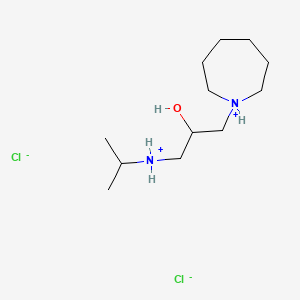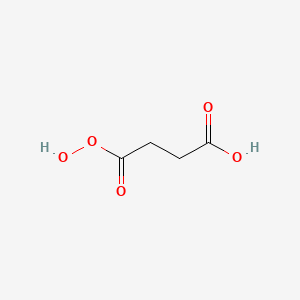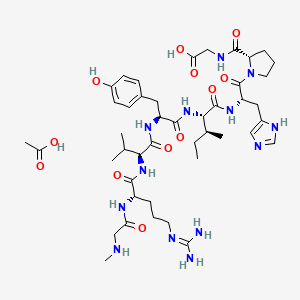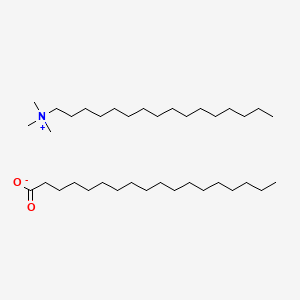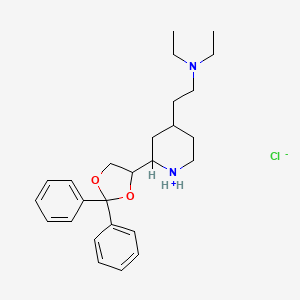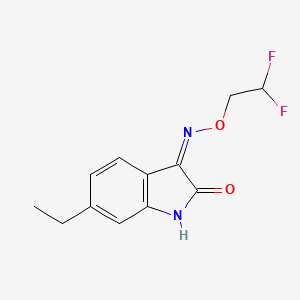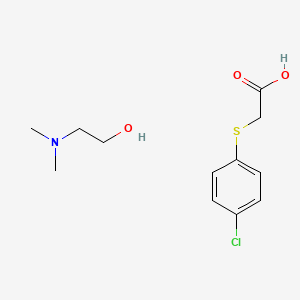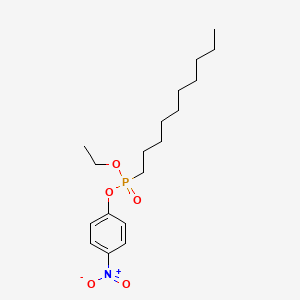
p-Nitrophenyl ethyl decylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Nitrophenyl ethyl decylphosphonate: is an organophosphorus compound characterized by the presence of a phosphonate group attached to a p-nitrophenyl ring, an ethyl group, and a decyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl ethyl decylphosphonate typically involves the reaction of p-nitrophenol with ethyl decylphosphonate under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phosphonate ester bond. The reaction mixture is usually heated to promote the reaction and achieve a high yield of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions: p-Nitrophenyl ethyl decylphosphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions, often under acidic or basic conditions.
Nucleophilic Substitution: Common nucleophiles include amines and thiols, and the reactions are often conducted in organic solvents such as dichloromethane.
Major Products:
Hydrolysis: p-Nitrophenol and ethyl decylphosphonic acid.
Nucleophilic Substitution: Substituted p-nitrophenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: p-Nitrophenyl ethyl decylphosphonate is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and related compounds .
Medicine: Research is ongoing to explore the potential of this compound and its derivatives as therapeutic agents, particularly in the development of enzyme inhibitors .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of p-Nitrophenyl ethyl decylphosphonate involves its interaction with specific molecular targets, such as enzymes. For example, it can act as an inhibitor of acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine .
Comparaison Avec Des Composés Similaires
EPN (O-ethyl O-p-nitrophenyl phenylphosphonothionate): Similar in structure but contains a sulfur atom instead of an oxygen atom.
EPNO (O-ethyl O-p-nitrophenyl phenylphosphonate): Similar in structure but lacks the decyl chain.
Propriétés
Numéro CAS |
10368-20-4 |
|---|---|
Formule moléculaire |
C18H30NO5P |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
1-[decyl(ethoxy)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C18H30NO5P/c1-3-5-6-7-8-9-10-11-16-25(22,23-4-2)24-18-14-12-17(13-15-18)19(20)21/h12-15H,3-11,16H2,1-2H3 |
Clé InChI |
QAZQTRDRKXPDMA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCP(=O)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


